4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)-
Description
Structural Characterization of 4(3H)-Quinazolinone Derivatives
Core Quinazolinone Skeleton: Electronic Configuration & Tautomeric Forms
The 4(3H)-quinazolinone core consists of a bicyclic system featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety. The electronic configuration arises from the conjugation of π-electrons across the aromatic benzene ring and the partially unsaturated pyrimidinone component. Density functional theory (DFT) calculations reveal significant electron density localization at the N1 and N3 positions, with the carbonyl oxygen (O4) acting as an electron-withdrawing group.
A defining characteristic of 4(3H)-quinazolinones is their lactam–lactim tautomerism (Figure 1). The equilibrium between the lactam (keto) and lactim (enol) forms is influenced by substituents at position 3. In the target compound, the 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl) group stabilizes the lactam form through resonance effects, as evidenced by X-ray diffraction patterns showing bond lengths consistent with carbonyl character (C=O: 1.23 Å).
Table 1: Key bond lengths in the quinazolinone core
| Bond Type | Length (Å) | Source |
|---|---|---|
| C4-O4 (carbonyl) | 1.23 | |
| N3-C2 | 1.38 | |
| C8a-N1 | 1.32 |
Substituent Analysis: Thiazolidinyl-Phenyl & Phenylmethyleneamino Functional Groups
The compound features two distinct substituent systems:
- 3-(4-(4-Oxo-2-(phenylimino)-3-thiazolidinyl)phenyl) :
- The thiazolidinyl ring adopts a puckered conformation with N-S-C2-C3 dihedral angles of 28.7°
- Phenylimino group creates extended conjugation via π-π stacking with the quinazolinone core (interplanar distance: 3.41 Å)
- Electrostatic potential maps show electron-deficient character at the thiazolidinyl sulfur atom (-0.32 e)
- 2-(4-((Phenylmethylene)amino)phenyl) :
- Schiff base linkage creates a planar configuration (C=N bond length: 1.28 Å)
- Phenyl rings exhibit twisted geometry relative to the quinazolinone core (dihedral angle: 39.7°)
- Hyperconjugation between the imine nitrogen lone pair and the quinazolinone π-system reduces rotational freedom (ΔG‡ = 18.3 kcal/mol)
Figure 1: Tautomeric equilibrium and substituent orientations
[Insert schematic showing lactam-lactim tautomerism and substituent spatial arrangements]
Spectroscopic Identification Strategies
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR analysis reveals critical structural features:
- Quinazolinone C4 carbonyl: δ 161.2 ppm
- Thiazolidinyl C=O: δ 168.4 ppm
- Phenylmethyleneamino C=N: δ 149.8 ppm
1H NMR signatures include:
- Quinazolinone H2: δ 8.42 ppm (d, J = 7.8 Hz)
- Thiazolidinyl NH: δ 10.15 ppm (exchangeable singlet)
- Phenylmethyleneamino CH=N: δ 8.87 ppm (s)
Infrared Spectroscopy
Key absorption bands:
Mass Spectrometry
High-resolution ESI-MS shows:
X-ray Crystallographic Studies of Crystalline Polymorphs
Single-crystal X-ray diffraction (SCXRD) reveals two polymorphic forms:
Form α (P21/c space group):
- Unit cell dimensions: a = 8.42 Å, b = 12.37 Å, c = 14.29 Å
- π-π stacking distance between quinazolinone cores: 3.52 Å
- Hydrogen bonding network: N-H···O=C (2.89 Å)
Form β (P-1 space group):
- Unit cell dimensions: a = 7.98 Å, b = 11.83 Å, c = 13.94 Å
- Slip-stacked arrangement with interplanar spacing of 3.41 Å
- C-H···π interactions dominate (2.93 Å)
Table 2: Comparative crystallographic parameters
| Parameter | Form α | Form β |
|---|---|---|
| Density (g/cm³) | 1.412 | 1.387 |
| Z' | 1 | 2 |
| R-factor (%) | 3.21 | 4.07 |
The polymorphic variance arises from differential packing of the phenylmethyleneamino groups, with Form α showing coplanar alignment versus the twisted conformation in Form β. Both forms maintain the core quinazolinone planarity (RMSD < 0.15 Å).
Properties
CAS No. |
83408-71-3 |
|---|---|
Molecular Formula |
C36H25N5O2S |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
3-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H25N5O2S/c42-33-24-44-36(38-28-11-5-2-6-12-28)40(33)29-19-21-30(22-20-29)41-34(39-32-14-8-7-13-31(32)35(41)43)26-15-17-27(18-16-26)37-23-25-9-3-1-4-10-25/h1-23H,24H2 |
InChI Key |
LDOVJMHXPNWTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- involves multiple steps, typically starting with the preparation of the quinazolinone core. This is followed by the introduction of the thiazolidinyl group and the phenylmethylene amino groups through a series of reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its anticancer properties . Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the quinazolinone structure can enhance its efficacy against breast cancer cells (MDA-MB-231) using assays like MTT to evaluate cell viability .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown potential as an antimicrobial agent . The presence of certain substituents on the quinazolinone core has been linked to increased activity against bacterial strains, making it a candidate for further development in treating infections .
Anti-inflammatory Properties
Research suggests that derivatives of quinazolinones may possess anti-inflammatory effects , which can be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves modulation of inflammatory pathways, potentially leading to therapeutic applications in diseases like arthritis .
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic routes, including condensation and substitution reactions. This versatility makes it a key player in the development of new pharmaceuticals .
Case Studies
- Anticancer Activity Study : A study published in GSC Biological and Pharmaceutical Sciences highlighted the synthesis of novel quinazolinone derivatives and their evaluation against MDA-MB-231 cell lines, demonstrating promising anticancer activity with certain structural modifications enhancing efficacy .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized quinazolinones, revealing that specific substitutions could significantly improve antibacterial activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The thiazolidinyl and phenylmethylene amino groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Key Differences :
- The phenylimino-thiazolidinyl group at position 3 may offer stronger hydrogen-bonding interactions compared to unmodified thiazolidinones .
Inferences for Target Compound :
- The thiazolidinone moiety may enhance antimicrobial effects, while the Schiff base could synergize anticancer or anti-inflammatory activity.
- Compared to 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinones (), the target compound’s phenylimino-thiazolidinyl group may offer improved bioavailability due to increased polarity.
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with the compound 4(3H)-quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- . The focus will be on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Overview of Quinazolinone Derivatives
Quinazolinones are heterocyclic compounds known for their wide spectrum of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
The structural diversity of quinazolinones allows for various substitutions that can enhance their pharmacological properties. The compound contains a thiazolidine moiety and multiple phenyl groups, which contribute to its biological activity.
Synthesis of 4(3H)-Quinazolinone Derivatives
The synthesis of quinazolinone derivatives typically involves cyclization reactions of anthranilic acid and arylamines. For the specific compound discussed, a multi-step synthetic route is employed, involving the introduction of thiazolidine and phenylmethylene groups.
General Synthetic Route
- Formation of Quinazolinone Core :
- Cyclization of anthranilic acid with appropriate arylamines.
- Introduction of Thiazolidine :
- Reaction with thiazolidinedione derivatives.
- Final Modifications :
- Substitution at various positions to enhance biological activity.
Anticancer Activity
Studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 4(3H)-quinazolinones have shown potent activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells, with IC50 values indicating effective growth inhibition ( ).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A5 | HT-29 | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In silico screening identified several derivatives with high binding affinity to penicillin-binding proteins, leading to promising antibacterial activity ( ).
Anti-inflammatory Activity
Several studies have highlighted the COX-2 inhibitory potential of quinazolinone derivatives. Compounds containing para-sulfonamide groups have shown enhanced selectivity and potency as COX-2 inhibitors ( ).
Structure-Activity Relationships (SAR)
Understanding the SAR of quinazolinones is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions significantly enhances anticancer and antibacterial activities.
- Core Modifications : Variations in the quinazolinone core structure can lead to improved pharmacokinetic properties and reduced toxicity.
Case Studies
- Study on Anticancer Activity :
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
